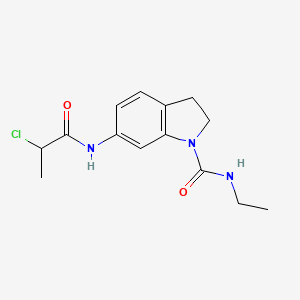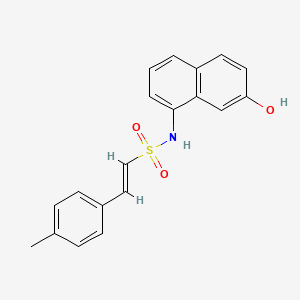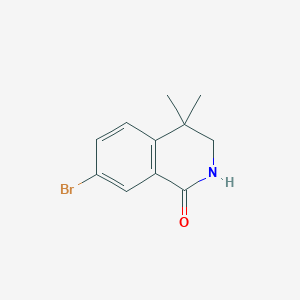
3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-chlorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-chlorobenzaldehyde, also known as BBCL, is an organic compound that belongs to the family of benzothiazole derivatives. BBCL has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, material science, and analytical chemistry.
Applications De Recherche Scientifique
Cyclometalated Compounds and Framework Formation
Research on cyclometalated compounds, such as those involving benzothiazolyl sulfanyl derivatives, has led to the discovery of novel, nonpolymeric, acetate-bridged products with unique crystal structures. These compounds have shown potential in forming topologically novel, counterhinged molecular boxes, which could have implications for the design of molecular containers or reactors (B. O. and P. Steel, 1998). Similarly, the tuning of framework formations of silver(I) complexes by varying ligand spacers and counteranions has been investigated, highlighting the role of benzothiazolyl sulfanyl derivatives in the structural diversity of coordination compounds, which could impact materials science and nanotechnology (R. Zou et al., 2004).
Fluorescent Probes and Detection Applications
Benzothiazole-based compounds have been developed as fluorescent probes for the detection of biologically relevant species, such as cysteine. These probes leverage the unique optical properties of benzothiazole derivatives for high selectivity and sensitivity, offering tools for biological imaging and diagnostics (Yuewen Yu et al., 2018).
Ligand Synthesis and Metal Complexation
The synthesis and crystal structures of bis-benzimidazoles, -benzothiazoles, and -benzoxazoles have been explored, establishing novel synthetic routes and examining their complexation with copper(II) salts. These studies provide insights into the design of new ligands and metal complexes with potential applications in catalysis and materials science (C. J. Matthews et al., 1996).
Radical Reactivities and Polymerization Catalysts
Investigations into the reactivities of benzothiazol-2-ylsulfanyl radicals have revealed their potential in polymerization processes, offering new avenues for the synthesis of polymeric materials with tailored properties (Maksudul M. Alam et al., 1996). Organolanthanide complexes supported by benzothiazole-amidopyridinate ligands have been synthesized and characterized, showing catalytic activity in isoprene polymerization, which could have implications for the production of synthetic rubbers and plastics (L. Luconi et al., 2014).
Propriétés
IUPAC Name |
3,4-bis(1,3-benzothiazol-2-ylsulfanyl)-5-chlorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClN2OS4/c22-13-9-12(11-25)10-18(28-20-23-14-5-1-3-7-16(14)26-20)19(13)29-21-24-15-6-2-4-8-17(15)27-21/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMDCLPZNSKZME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C(=CC(=C3)C=O)Cl)SC4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClN2OS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2398749.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2398750.png)


![N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2398753.png)

![2-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2398758.png)
![2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398763.png)

![2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride](/img/structure/B2398766.png)
![4-(4-carbamimidoyl-2-methylphenyl)-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2398768.png)


![(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2398771.png)